molecular formula C17H25N5O2 B7132249 N-[[1-(2-methylpropyl)cyclopentyl]methyl]-2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetamide

N-[[1-(2-methylpropyl)cyclopentyl]methyl]-2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetamide

Cat. No.: B7132249
M. Wt: 331.4 g/mol
InChI Key: IGECEJRMTYHWJU-UHFFFAOYSA-N
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Description

N-[[1-(2-methylpropyl)cyclopentyl]methyl]-2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetamide is a complex organic compound with a unique structure that combines a cyclopentyl group, a pyrazolo[3,4-d]pyrimidin-1-yl moiety, and an acetamide group

Properties

IUPAC Name

N-[[1-(2-methylpropyl)cyclopentyl]methyl]-2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-12(2)7-17(5-3-4-6-17)10-18-14(23)9-22-15-13(8-21-22)16(24)20-11-19-15/h8,11-12H,3-7,9-10H2,1-2H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGECEJRMTYHWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCCC1)CNC(=O)CN2C3=C(C=N2)C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-methylpropyl)cyclopentyl]methyl]-2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of the cyclopentyl intermediate, which can be synthesized from cyclopentanone through a series of reactions including alkylation and reduction.

    Synthesis of the Pyrazolo[3,4-d]pyrimidin-1-yl Moiety: This moiety is synthesized separately through a multi-step process involving the condensation of appropriate precursors, followed by cyclization and oxidation.

    Coupling Reaction: The final step involves coupling the cyclopentyl intermediate with the pyrazolo[3,4-d]pyrimidin-1-yl moiety using suitable reagents and conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-methylpropyl)cyclopentyl]methyl]-2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the acetamide group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism by which N-[[1-(2-methylpropyl)cyclopentyl]methyl]-2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved would depend on the context of its application, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(2-methylpropyl)cyclopentyl]methyl]-2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetamide: shares structural similarities with other pyrazolo[3,4-d]pyrimidine derivatives, which are known for their biological activities.

    Cyclopentyl derivatives: Compounds with cyclopentyl groups are often studied for their pharmacological properties.

    Acetamide derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

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